molecular formula C11H15NO3 B8281783 Methyl4-(5-aminophenoxy)butyrate

Methyl4-(5-aminophenoxy)butyrate

Cat. No.: B8281783
M. Wt: 209.24 g/mol
InChI Key: AWKCUVOUAFPTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl4-(5-aminophenoxy)butyrate is a chemical compound of interest in organic chemistry and materials science research. This molecule features a butyrate ester chain linked to a 5-aminophenoxy group, a structure that suggests potential as a building block or intermediate in synthetic pathways. Researchers are investigating its utility in the development of novel polymers, liquid crystals, and pharmaceutical intermediates. The primary amine on the phenoxy ring offers a reactive site for further functionalization through conjugation or amide bond formation, making it a versatile precursor for constructing more complex molecular architectures. Its specific mechanism of action and full range of research applications are yet to be fully characterized and defined in the scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(3-aminophenoxy)butanoate

InChI

InChI=1S/C11H15NO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3

InChI Key

AWKCUVOUAFPTOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:
  • Methyl 4-(5-aminophenoxy)butyrate: Contains a 5-aminophenoxy substituent on the aliphatic chain.
  • Methyl 4-(4-substituted phenoxy)butanoates: Derivatives with substituents at the 4-position of the phenyl ring (e.g., formyl, bromomethyl) .
  • Ethyl butyrate: A simple ester lacking aromatic or amino groups, with an ethyl ester and straight-chain aliphatic structure .
  • Propyl butyrate : Similar to ethyl butyrate but with a propyl ester group .
  • Geranyl butyrate: A terpene ester with a branched isoprenoid chain, used in fragrances .
Implications of Substituents:
  • Aromatic vs. Aliphatic Substitutions: Amino or halogen groups on the phenyl ring (as in methyl 4-(5-aminophenoxy)butyrate) may enhance polarity and bioavailability compared to aliphatic esters like ethyl butyrate.
  • Positional Effects: Substitutions at the 4- or 5-position on the phenyl ring (e.g., 4-formyl vs. 5-amino) can alter electronic properties and steric hindrance, affecting reactivity .

Physical and Chemical Properties

Property Methyl 4-(5-Aminophenoxy)butyrate* Ethyl Butyrate Propyl Butyrate Geranyl Butyrate
Molecular Formula C₁₁H₁₃NO₃ C₆H₁₂O₂ C₇H₁₄O₂ C₁₄H₂₄O₂
Boiling Point Not reported 120–121°C ~37°C >110°C
Solubility Likely polar organic solvents Soluble in organics Insoluble in water Insoluble in water
Density Not reported 0.879 g/cm³ 0.870–0.880 g/cm³ 0.890–0.920 g/cm³

*Inferred from structural analogs; exact values require experimental validation.

Key Findings from Analogs:
  • Butyrate Analogues: Substitutions on the aliphatic chain (e.g., 2-, 3-, or 4-position) of butyrate derivatives often abolish biological activity (e.g., histone deacetylase inhibition), whereas aromatic substitutions (e.g., 4-aminophenyl) retain efficacy . Methyl 4-(5-aminophenoxy)butyrate’s amino group on the phenyl ring may preserve bioactivity, unlike aliphatic substitutions.
  • Flavor vs.
Comparative Efficacy:
Compound Bioactivity (e.g., Apoptosis Induction) Key Application
Methyl 4-(5-aminophenoxy)butyrate Likely retained (aromatic substitution) Drug discovery (inferred)
4-(4-Aminophenyl)butyrate High (comparable to butyrate) Cancer research
Ethyl butyrate Low (flavor focus) Food additive

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Methyl 4-(5-aminophenoxy)butyrate, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, a phenoxy group can be introduced via coupling reactions between 5-aminophenol and a butyrate precursor under controlled pH and temperature. Purification is achieved using column chromatography with gradient elution (e.g., hexane/EtOH mixtures) to isolate the target compound . Purity optimization requires iterative recrystallization and analytical validation via HPLC or NMR, as demonstrated in similar ester syntheses .

Q. Which analytical techniques are recommended for quantifying Methyl 4-(5-aminophenoxy)butyrate in complex fermentation broths?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) is effective, using C18 columns and acetonitrile/water mobile phases. For higher sensitivity, LC-MS with electrospray ionization (ESI) can distinguish the compound from co-eluting metabolites. Sample preparation involves centrifugation (13,000 rpm, 5 min) and filtration (0.22 µm) to remove cellular debris . Calibration curves using synthetic standards ensure accuracy, as applied in butyrate ester quantification .

Advanced Research Questions

Q. How can conflicting metabolic demands in microbial co-cultures be managed to enhance Methyl 4-(5-aminophenoxy)butyrate biosynthesis?

  • Methodological Answer : Co-cultures require balancing oxygen requirements and precursor ratios. For instance, E. coli strains engineered to produce butyrate and aminophenol derivatives can be co-inoculated at specific ratios (e.g., 1:4 or 1:8) to optimize precursor availability . A two-stage aeration strategy (e.g., 0.5 vvm initially, then 0.1 vvm) improves growth and reduces oxidative stress, increasing ester yields by 20% . Real-time monitoring of dissolved oxygen (DO) and pH (maintained at 5.8–6.0) is critical to avoid metabolic bottlenecks .

Q. What statistical approaches are effective for optimizing Methyl 4-(5-aminophenoxy)butyrate synthesis conditions?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal reaction parameters (e.g., temperature, pH, substrate molar ratios). Artificial Neural Networks (ANN) further refine predictions by modeling non-linear interactions between variables, achieving >90% yield accuracy in esterification reactions . For microbial systems, factorial designs (e.g., varying inoculation ratios and aeration rates) resolve interactions between strain growth and product inhibition .

Q. How do pH and inoculation ratios influence precursor availability for Methyl 4-(5-aminophenoxy)butyrate production in bioreactors?

  • Methodological Answer : pH <5.5 inhibits microbial growth, while pH 5.8–6.0 maximizes glucose consumption and precursor synthesis. Inoculation ratios (e.g., 1:4 butyrate-to-aminophenol strain ratio) balance precursor fluxes but may require adjustment to 1:8 if butanol (a common esterification partner) is limiting . Dynamic pH control and fed-batch strategies maintain optimal conditions, as demonstrated in butyrate-ester systems yielding 7.2 g/L .

Data Contradictions and Resolution

Q. Why do studies report conflicting glucose-to-ester conversion efficiencies for similar compounds?

  • Methodological Answer : Discrepancies arise from differences in microbial consortia, extraction methods, and analytical calibration. For example, Clostridium co-cultures yield 0.12 g/g glucose due to anaerobic constraints, while E. coli systems achieve 0.4 g/g under optimized aeration . Resolution involves standardizing extraction protocols (e.g., hexane overlays for in situ product removal) and validating yields via multiple analytical methods .

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Yield Evidence Source
pH5.8–6.0Maximizes glucose uptake
Inoculation Ratio1:4 (butyrate:aminophenol)Balances precursor supply
Aeration Rate0.5→0.1 vvm (two-stage)Reduces oxidative stress
Temperature37°COptimal microbial growth

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